molecular formula C6H12N2O2S2 B2842587 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea CAS No. 85109-46-2

1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea

Cat. No.: B2842587
CAS No.: 85109-46-2
M. Wt: 208.29
InChI Key: KRZLCYJWWYBRGK-UHFFFAOYSA-N
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Description

1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea is a chemical compound that features a thiourea group attached to a dioxothiolan ring

Preparation Methods

The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base. The reaction is carried out in an ethanol or ethanol-dimethylformamide mixture to optimize yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and other interactions with active sites, affecting the function of the target molecules. The dioxothiolan ring may also play a role in stabilizing these interactions .

Comparison with Similar Compounds

Similar compounds to 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea include:

The uniqueness of this compound lies in its specific combination of the thiourea group and the dioxothiolan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S2/c1-7-6(11)8-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZLCYJWWYBRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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